molecular formula C20H25N3O3 B2504746 N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2361733-75-5

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide

カタログ番号 B2504746
CAS番号: 2361733-75-5
分子量: 355.438
InChIキー: IGQBORBTBIKZNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide, also known as CP-945,598, is a small molecule inhibitor that targets the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.

作用機序

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide targets the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 is involved in the regulation of appetite, metabolism, and reward. N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide acts as an antagonist of CB1, which reduces the activity of this receptor and leads to a decrease in food intake, body weight gain, and drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to have several biochemical and physiological effects. In animal models, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to reduce food intake, body weight gain, and drug-seeking behavior. Additionally, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.

実験室実験の利点と制限

One of the main advantages of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 inhibition without affecting other receptors. However, one of the limitations of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is its poor solubility, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the study of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide. One potential direction is the development of more potent and selective CB1 antagonists. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in various disease models. Finally, the potential therapeutic applications of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in humans need to be further explored through clinical trials.
In conclusion, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is a small molecule inhibitor that targets the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide acts as an antagonist of CB1, which reduces the activity of this receptor and leads to a decrease in food intake, body weight gain, and drug-seeking behavior. While there are some limitations to the use of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in lab experiments, there are several future directions for its study and potential therapeutic applications.

合成法

The synthesis of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that includes the condensation of cyclohexanone with pyrrolidine-3-carboxylic acid, followed by the reaction with 4-aminobenzoyl chloride and prop-2-enoyl chloride. The final product is obtained through a purification process using chromatography.

科学的研究の応用

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. In obesity and diabetes, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to reduce food intake and body weight gain in animal models. In addiction, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction.

特性

IUPAC Name

N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-18(24)21-15-10-8-14(9-11-15)20(26)22-16-12-19(25)23(13-16)17-6-4-3-5-7-17/h2,8-11,16-17H,1,3-7,12-13H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQBORBTBIKZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。